![molecular formula C15H22O2SSi B14207665 (7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol CAS No. 831222-74-3](/img/structure/B14207665.png)
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol is a chemical compound that features a benzothiophene core substituted with a tert-butyl(dimethyl)silyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole The benzothiophene core can be synthesized through various methods, including the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzothiophene core can be reduced under specific conditions to form dihydrobenzothiophene derivatives.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride) are commonly employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used under anhydrous conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dihydrobenzothiophene derivatives.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets. The benzothiophene core can interact with various enzymes and receptors, modulating their activity. The tert-butyl(dimethyl)silyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The methanol group can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)ethanol: Similar structure but with an ethanol group instead of methanol.
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)amine: Contains an amine group instead of methanol.
(7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)acetate: Features an acetate group in place of methanol.
Uniqueness
The unique combination of the tert-butyl(dimethyl)silyl group and the methanol group in (7-{[tert-Butyl(dimethyl)silyl]oxy}-1-benzothiophen-5-yl)methanol provides distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific biological activities.
Properties
CAS No. |
831222-74-3 |
|---|---|
Molecular Formula |
C15H22O2SSi |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
[7-[tert-butyl(dimethyl)silyl]oxy-1-benzothiophen-5-yl]methanol |
InChI |
InChI=1S/C15H22O2SSi/c1-15(2,3)19(4,5)17-13-9-11(10-16)8-12-6-7-18-14(12)13/h6-9,16H,10H2,1-5H3 |
InChI Key |
KXEWTMSWOKTEGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C2C(=CC(=C1)CO)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Dimethylamino)phenyl]ethynyl}-3-ethynylpent-2-en-4-ynenitrile](/img/structure/B14207587.png)

![3,6-Dicyclohexyl-1,4-diphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14207601.png)
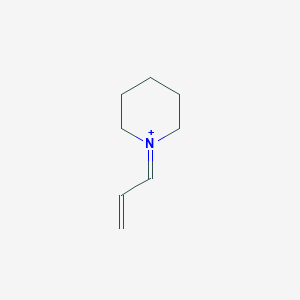
![3-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14207608.png)
![Benzenemethanamine, N-[2-(phenylseleno)propyl]-](/img/structure/B14207611.png)

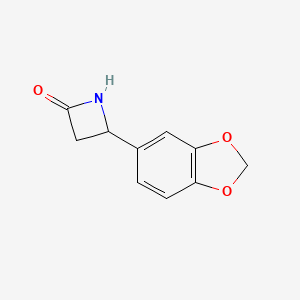
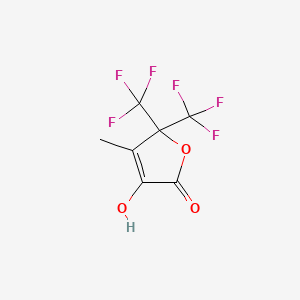
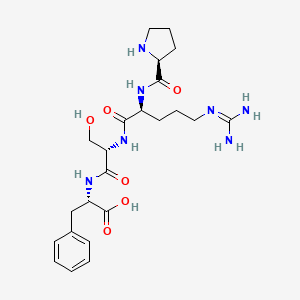
![6-Amino-1-[(2-boronophenyl)methyl]quinolin-1-ium bromide](/img/structure/B14207632.png)
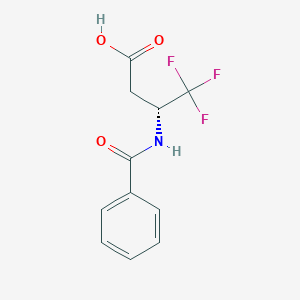
![Phenol, 3-[[(5-phenyl-3-pyridinyl)amino]methyl]-](/img/structure/B14207648.png)
![6-methoxy-2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14207657.png)
